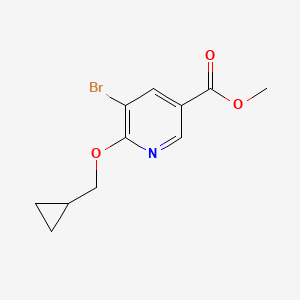
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate is a chemical compound with the molecular formula C12H12BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by esterification and the introduction of the cyclopropylmethoxy group. One common method involves the use of bromine and a suitable catalyst to brominate the pyridine ring. The resulting brominated pyridine is then reacted with methanol in the presence of an acid catalyst to form the methyl ester. Finally, the cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
Methyl 5-bromopyridine-3-carboxylate: A simpler derivative without the cyclopropylmethoxy group.
5-Bromo-2-methoxypyridine: Another brominated pyridine derivative with a methoxy group instead of a cyclopropylmethoxy group
Uniqueness
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate is unique due to the presence of the cyclopropylmethoxy group, which can impart different chemical and biological properties compared to its simpler analogs.
特性
分子式 |
C11H12BrNO3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC名 |
methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)8-4-9(12)10(13-5-8)16-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
LFUHUSPGRZHNPH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N=C1)OCC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


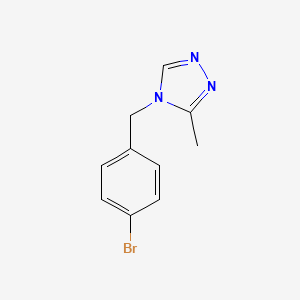

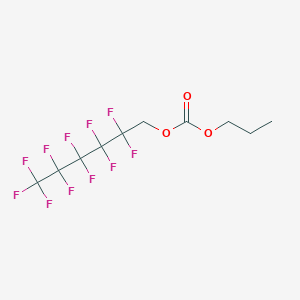

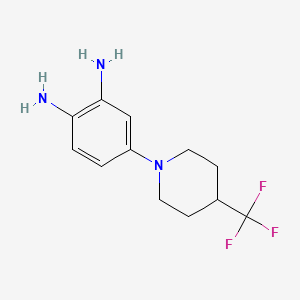
![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
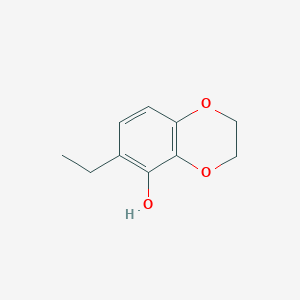
![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)
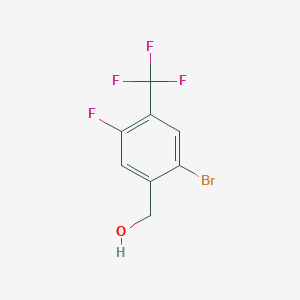

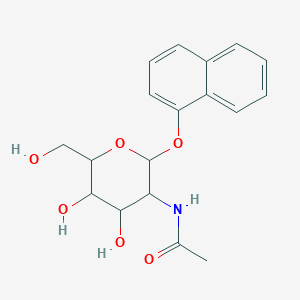
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)

![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)
